

O-Cyclohexylhydroxylamine: Solubility Profile & Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	O-cyclohexylhydroxylamine
CAS No.:	4759-21-1
Cat. No.:	B1353468

[Get Quote](#)

CAS (Free Base): 4759-21-1 | CAS (HCl Salt): 54488-64-1 | Formula: $C_6H_{13}NO$ | MW: 115.17 g/mol (Free Base)[1][2]

Executive Summary & Chemical Identity

O-Cyclohexylhydroxylamine (

) is a structural isomer of N-cyclohexylhydroxylamine. Unlike its

-isomer, the oxygen atom acts as the bridge between the nitrogen and the cyclohexyl ring. This structural distinction fundamentally alters its solubility and reactivity, making it a critical reagent for synthesizing O-alkyl oximes (carbonyl protection/profiling) and hydroxamic acid derivatives (e.g., in GPR40 agonist synthesis).

Commercially, it is almost exclusively supplied as the Hydrochloride (HCl) salt (CAS 54488-64-1) due to the oxidative instability of the free base. Researchers must frequently convert the salt to the free base in situ or via extraction to utilize the nucleophilic nitrogen.

Physicochemical Properties

Property	Value (Free Base)	Value (HCl Salt)	Impact on Solubility
Physical State	Colorless Oil / Low-melting solid	White Crystalline Solid	Salt requires polar protic solvents.
pKa (Conjugate Acid)	~4.5 - 5.0 (Estimated)	N/A	Weaker base than cyclohexylamine; requires stronger bases for deprotonation.
LogP	~1.5 - 1.9	< 0	Free base partitions into organics; Salt stays in aqueous phase.
H-Bond Donors	2 ()	3 ()	Salt forms strong lattice networks, reducing solubility in aprotic solvents.

Solubility Profile

The solubility of **O-cyclohexylhydroxylamine** is binary: it depends entirely on whether you are handling the HCl Salt or the Free Base.

A. O-Cyclohexylhydroxylamine Hydrochloride (The Commercial Form)

The salt is highly polar and ionic. It relies on high dielectric constant solvents to overcome lattice energy.

- Soluble: Water, Methanol, Ethanol, DMSO, DMF.
 - Note: In Methanol/Ethanol, solubility can be enhanced by gentle warming (40°C).
- Sparingly Soluble: Isopropanol, Acetonitrile (ACN).

- Insoluble: Dichloromethane (DCM), Ethyl Acetate, Toluene, Hexanes, Diethyl Ether.

B. O-Cyclohexylhydroxylamine (The Free Base)

Once liberated, the free base exhibits "amphiphilic" behavior—the cyclohexyl ring drives lipophilicity, while the amino-oxy group maintains polarity.

- Highly Soluble: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF), Methanol, Ethanol.
- Moderately Soluble: Toluene, Diethyl Ether.
- Low/Partial Solubility: Water (Phase separates at high concentrations), Hexanes (Soluble, but may require co-solvent if cold).

Solvent Selection Matrix

Application	Recommended Solvent	Rationale
Oxime Formation (General)	Methanol / Ethanol	Dissolves both the HCl salt and the carbonyl substrate; Pyridine often added as a base.
Amide Coupling (EDC/HATU)	DMF / DCM	Requires Free Base. If using salt, add DIPEA/NMM to solubilize in DMF.
Purification (Extraction)	DCM / Water	Free base partitions >95% into DCM from basic aqueous solution (pH > 9).
Recrystallization (Salt)	EtOH / Et ₂ O	Dissolve in min. hot EtOH, precipitate with cold Ether.

Experimental Protocols

Protocol A: In-Situ Liberation for Reactions

Use this when the reaction tolerates salts (e.g., Pyridine hydrochloride).

- Suspend **O-cyclohexylhydroxylamine** HCl (1.0 equiv) in the reaction solvent (e.g., Methanol or Ethanol).
- Add Base: Add Pyridine (1.2 equiv) or Sodium Acetate (1.5 equiv).
- Observation: The mixture may remain a suspension until the carbonyl substrate is added and consumed.
- Reaction: Add the aldehyde/ketone. The solution often clarifies as the oxime product forms.

Protocol B: Isolation of Free Base (Extraction)

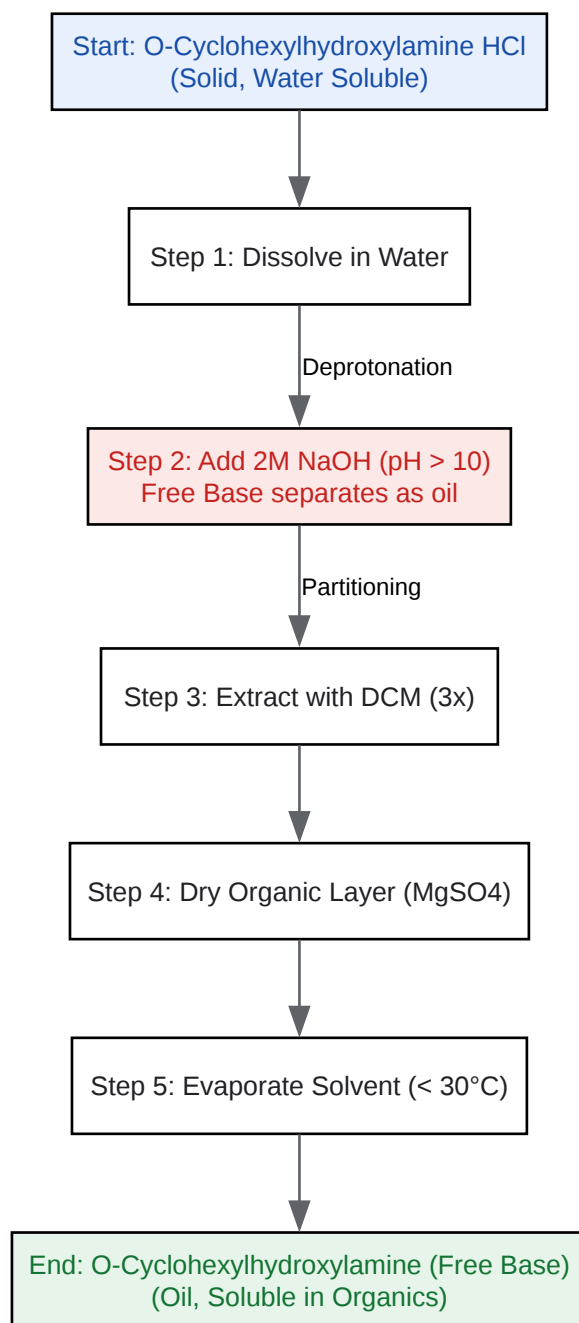
Use this for sensitive couplings (e.g., with acid chlorides) where HCl must be removed.

- Dissolution: Dissolve 10 mmol of **O-cyclohexylhydroxylamine** HCl in 10 mL of distilled water.
- Basification: Slowly add 10 mL of 2M NaOH (or sat. Na₂CO₃) while stirring. Check pH > 10.
 - Visual Cue: An oily layer (the free base) will separate on top of the water.
- Extraction: Extract the aqueous mixture with Dichloromethane (DCM) (3 x 15 mL).
- Drying: Combine organic layers, dry over anhydrous MgSO₄ or Na₂SO₄ for 15 mins.
- Concentration: Filter and evaporate solvent under reduced pressure (keep bath < 30°C to prevent decomposition).
 - Result: Colorless to pale yellow oil.^[3] Use immediately.

Visual Workflows

Figure 1: Salt-to-Free Base Extraction Workflow

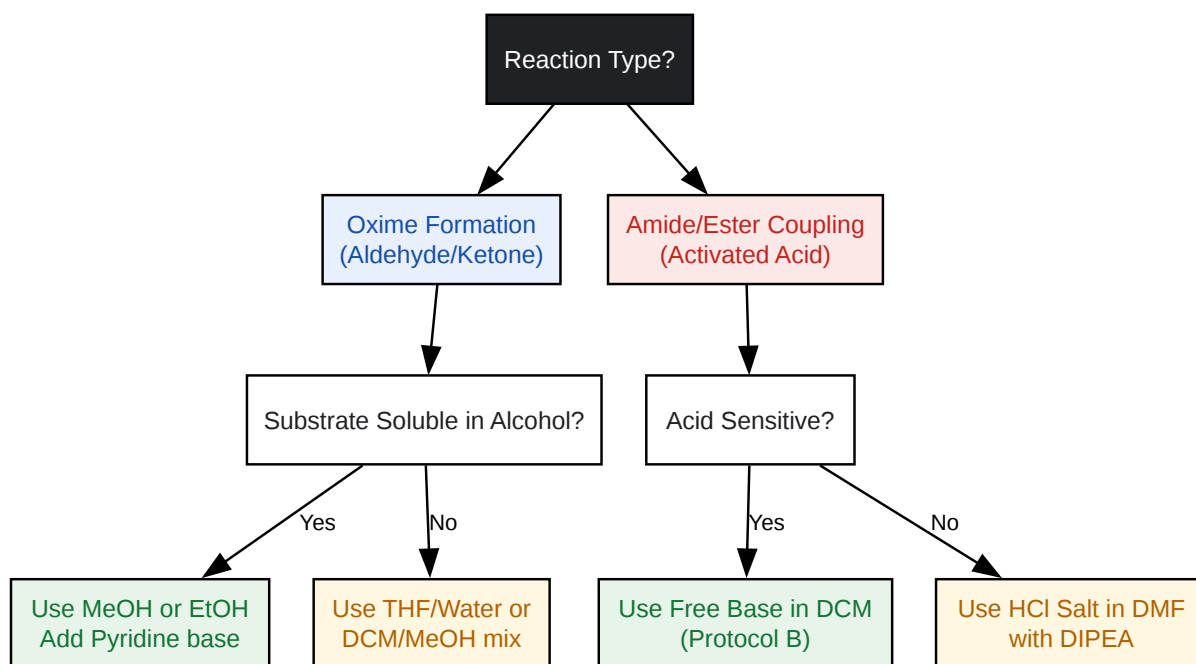
This diagram outlines the purification logic for isolating the reactive free base species.



[Click to download full resolution via product page](#)

Caption: Workflow for converting the stable HCl salt into the reactive, organic-soluble free base.

Figure 2: Solvent Decision Tree for Reaction Optimization



[Click to download full resolution via product page](#)

Caption: Decision matrix for selecting the optimal solvent system based on reaction type and substrate properties.

Critical Handling & Safety Notes

- Thermal Instability: Alkoxyamines can degrade upon prolonged heating. When evaporating the free base, do not exceed 30-35°C.
- Distinction from N-Isomer: Ensure you are using CAS 54488-64-1 (O-isomer salt) or 4759-21-1 (O-isomer base). The N-cyclohexylhydroxylamine (CAS 25100-12-3) has different reactivity (nitron formation vs oxime formation).
- Hygroscopicity: The HCl salt is hygroscopic. Store under inert gas (Argon/Nitrogen) in a desiccator.

References

- AA Blocks. (n.d.). **O-cyclohexylhydroxylamine** (CAS 4759-21-1) Physicochemical Properties. Retrieved from [[Link](#)]

- Google Patents. (2012). WO2012011125A1 - Agonists of GPR40. (Describing the synthesis of GPR40 agonists using **O-cyclohexylhydroxylamine** hydrochloride).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. CAS 4759-21-1 | O-cyclohexylhydroxylamine - Synblock \[synblock.com\]](#)
- [2. Buy O-cyclohexylhydroxylamine | 4759-21-1 \[smolecule.com\]](#)
- [3. Cyclohexylamine | C6H11NH2 | CID 7965 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [O-Cyclohexylhydroxylamine: Solubility Profile & Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1353468/docs#o-cyclohexylhydroxylamine-solubility-profile-technical-guide\]](https://www.benchchem.com/product/b1353468/docs#o-cyclohexylhydroxylamine-solubility-profile-technical-guide)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)